![molecular formula C14H12N2O2S2 B2527986 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 93533-17-6](/img/structure/B2527986.png)
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide" is a member of the benzothiadiazine class, which has been the subject of various studies due to its potential biological activities and chemical properties. This compound is structurally characterized by a benzothiadiazine core with a benzylthio substituent, which may influence its reactivity and interaction with biological targets 10.
Synthesis Analysis
The synthesis of benzothiadiazine derivatives often involves the formation of new C-N and S-N bonds, as seen in the molecular iodine-mediated oxidative cyclization that leads to the formation of 2-benzyl-3-phenyl derivatives . Additionally, the synthesis of these compounds can be achieved through reactions involving commercially available building blocks, such as Fmoc-protected amino acids, nitrobenzenesulfonyl chlorides, and bromo ketones, which can lead to pharmacologically relevant derivatives . The incorporation of substituents like the trifluoromethylthio group into the benzothiadiazine scaffold has also been reported, which is achieved under mild conditions .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is crucial for their biological activity. Substitution at the 3-position of the benzothiadiazine ring can distinguish between positive and negative allosteric modulatory properties, as seen in the activity of these compounds on AMPA/kainate receptors . The presence of an intracyclic NH group at the 4-position and an exocyclic NH group linked to the 3-position is critical for activity on KATP channels .
Chemical Reactions Analysis
Benzothiadiazine derivatives undergo various chemical reactions that can lead to the formation of new compounds with different properties. For instance, the base-mediated rearrangement of 3-acetyl-2-methyl derivatives can lead to ring-contracted products . Oxidation reactions with hydrogen peroxide can lead to the formation of 1,2,3-thiadiazine 1-oxides and their subsequent conversion into 1,1-dioxides10.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The presence of different substituents can lead to compounds with varying degrees of potency and selectivity towards different isoenzymes, such as PDE 7 inhibitors, which are relevant for the treatment of T-cell-dependent disorders . The ability to modulate ion channels, such as KATP channels, is also a significant property of these compounds, which can have implications for their pharmacological evaluation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing various thiadiazine dioxides and their derivatives. Notably, novel synthesis pathways involve ring contraction processes to access benzo[b][1,4]thiazine 1,1-dioxides, highlighting the versatility of these compounds for pharmacological and industrial applications (Fülöpová et al., 2015). Additionally, microwave-assisted synthesis methods have been explored for creating heterocyclic dicarboxylic acids, including thiadiazines, showcasing the environmental benefits and efficiency of this approach (Dabholkar & Parab, 2011).
Biological and Pharmacological Applications
Several studies have reported on the biological and pharmacological potentials of thiadiazine dioxides. For example, novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, exhibiting promising antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009). The exploration of cyclic sulfonamides, including benzo[e][1,2]thiazine dioxides, through intramolecular Diels-Alder reactions, further underscores the chemical diversity and application potential of these compounds in developing novel pharmacological agents (Greig et al., 2001).
Antiviral Activities
Research into benzo/heterothiadiazine dioxide derivatives has identified them as important scaffolds with a broad spectrum of antiviral activities. These compounds have shown effectiveness against various viruses, including HCMV, VZV, HCV, and HIV, highlighting their potential as antiviral agents. Structural modifications have been explored to enhance their potency and specificity, offering insights into the design of new antiviral drugs (Zhan et al., 2008).
Catalysis and Chemical Reactions
Some derivatives of thiadiazine dioxides serve as efficient catalysts in synthesizing various heterocyclic compounds, demonstrating their utility beyond biological applications. For example, a thiadiazine dioxide derivative was used as a homogeneous catalyst for one-pot synthesis of different heterocyclic derivatives under aqueous media, aligning with green chemistry principles (Khazaei et al., 2015).
Wirkmechanismus
Target of Action
It’s structurally related to 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been used in human therapy as diuretic and antihypertensive agents . Some derivatives of this compound family have been reported as inhibitors of MRGX2 , a protein involved in various physiological processes.
Mode of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers . This action results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
Related compounds are known to affect the cardiovascular system by opening atp-sensitive potassium channels . This action can lead to a decrease in cellular excitability, reducing the contractility of the heart and relaxing vascular smooth muscle .
Result of Action
Related compounds are known to have cardiovascular and hypertensive effects . They can cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
Biochemische Analyse
Biochemical Properties
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an ATP-sensitive potassium channel opener, similar to its pyridyl analogs . By opening these channels, this compound can influence cellular ion balance and signaling pathways. Additionally, it has been observed to inhibit insulin release, highlighting its potential impact on metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an ATP-sensitive potassium channel opener can lead to changes in cellular ion concentrations, affecting cell signaling and function . Furthermore, the inhibition of insulin release by this compound suggests its potential impact on glucose metabolism and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit the thiazide-sensitive sodium-chloride cotransporter (NCC), which plays a critical role in regulating sodium and chloride reabsorption in the kidneys . By inhibiting NCC, this compound can reduce sodium reabsorption, leading to increased urine output and decreased blood pressure . Additionally, its interaction with ATP-sensitive potassium channels further modulates cellular ion balance and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to reduced efficacy and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate ion channels and reduce blood pressure without significant adverse effects . At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound’s inhibition of the thiazide-sensitive sodium-chloride cotransporter (NCC) affects sodium and chloride reabsorption, influencing overall electrolyte balance and fluid homeostasis . Additionally, its impact on ATP-sensitive potassium channels can alter cellular energy metabolism and ion transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as mitochondria or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHTVGTLJTHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

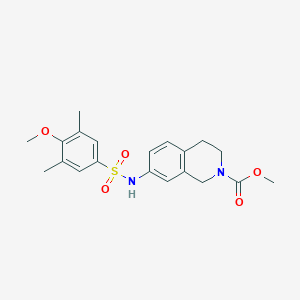
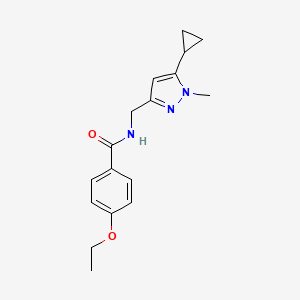
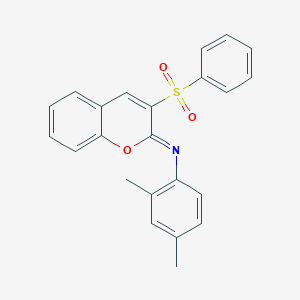

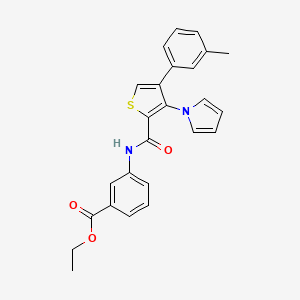


![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
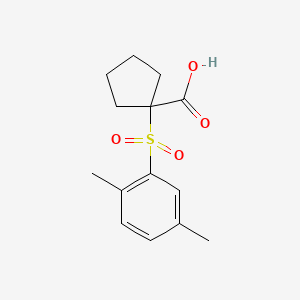
![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2527925.png)
